ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core. This structure is substituted with an ethyl group at position 3 of the triazole ring and an acetyl-piperazine-ethyl carboxylate chain at position 4. Its molecular formula is C₁₈H₂₃N₇O₅, with a molecular weight of 425.4 g/mol (estimated based on structural analogs in ).
Properties
IUPAC Name |
ethyl 4-[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O4/c1-3-22-13-12(17-18-22)14(24)21(10-16-13)9-11(23)19-5-7-20(8-6-19)15(25)26-4-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVKNPYQFDXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is synthesized via condensation of 5-amino-1H-1,2,4-triazole with a β-diketone derivative. For the 3-ethyl substituent, ethyl 3-oxo-3-ethylpropanoate serves as the diketone precursor:
Reaction Scheme:
$$
\text{5-Amino-1H-1,2,4-triazole} + \text{Ethyl 3-oxo-3-ethylpropanoate} \xrightarrow{\text{AcOH, reflux}} \text{3-Ethyl-7-hydroxy-triazolo[4,5-d]pyrimidine}
$$
Conditions:
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃), enhancing reactivity for subsequent substitutions:
Reaction Scheme:
$$
\text{3-Ethyl-7-hydroxy-triazolo[4,5-d]pyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{3-Ethyl-7-chloro-triazolo[4,5-d]pyrimidine}
$$
Conditions:
Synthesis of the Acetyl-Piperazine Side Chain
The acetyl-piperazine-ethyl carboxylate moiety is prepared through sequential acylation and substitution:
Step 1: Acylation of Piperazine
Ethyl piperazine-1-carboxylate reacts with bromoacetyl bromide to introduce the acetyl spacer:
$$
\text{Ethyl piperazine-1-carboxylate} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ethyl 4-(bromoacetyl)piperazine-1-carboxylate}
$$
Conditions:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (Et₃N)
- Temperature: 0°C to room temperature
- Yield: 75–85%
Step 2: Ammonolysis
The bromide is displaced with aqueous ammonia to generate the primary amine:
$$
\text{Ethyl 4-(bromoacetyl)piperazine-1-carboxylate} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate}
$$
Conditions:
Coupling of Triazolopyrimidine and Side Chain
The chloro-triazolopyrimidine undergoes nucleophilic substitution with the amine-functionalized side chain:
$$
\text{3-Ethyl-7-chloro-triazolo[4,5-d]pyrimidine} + \text{Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{Target Compound}
$$
Conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Triethylamine
- Temperature: 80–90°C
- Time: 8–12 hours
- Yield: 50–65%
Optimization and Comparative Analysis
Catalytic and Solvent Effects
The use of sodium ethoxide (NaOEt) as a catalyst in analogous aza-Wittig reactions improves cyclization efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents.
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Core Condensation | Acetic acid | None | 70–80 | |
| Chlorination | POCl₃ | None | 85–90 | |
| Amine Substitution | DMF | Et₃N | 50–65 | |
| Aza-Wittig Alternative | THF | NaOEt | 75–85 |
Spectroscopic Characterization
Post-synthesis validation includes:
- ¹H NMR : Resonances for ethyl groups (δ 1.2–1.4 ppm), piperazine protons (δ 3.4–3.6 ppm), and triazolopyrimidine aromatic protons (δ 8.1–8.3 ppm).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1680–1720 cm⁻¹) and triazole rings (1550–1600 cm⁻¹).
Challenges and Mitigation Strategies
- Low Amine Reactivity : Steric hindrance from the piperazine group reduces substitution efficiency. Mitigated by using excess amine and elevated temperatures.
- Byproduct Formation : Hydrolysis of the chloro intermediate during substitution. Controlled by anhydrous conditions and molecular sieves.
- Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group in the piperazine moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Similar triazolopyrimidine esters undergo hydrolysis to enhance solubility or modify bioactivity .
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq.), reflux | Carboxylic acid derivative | |
| Basic hydrolysis | NaOH (aq.), ethanol | Sodium carboxylate salt |
For example, hydrolysis of the ester group could produce 4-(2-(3-ethyl-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylic acid , which may serve as an intermediate for further functionalization.
Nucleophilic Substitution
The acetyl linker and piperazine nitrogen atoms are potential sites for nucleophilic substitution. The acetyl group may react with amines or alcohols to form amides or esters, respectively .
| Reaction Site | Reagents | Product | Key References |
|---|---|---|---|
| Acetyl group | Thionyl chloride (SOCl₂), followed by amines | Amide derivatives | |
| Piperazine nitrogen | Alkyl halides (e.g., CH₃I) | N-alkylated piperazine |
For instance, treatment with thionyl chloride converts the acetyl group to an acid chloride, which can then react with amines like methylamine to form 4-(2-(3-ethyl-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxamide .
Cyclocondensation and Ring-Opening Reactions
The triazolopyrimidine core may participate in cyclocondensation or ring-opening reactions. Triazole rings are known to undergo ring-opening under strong acidic or oxidizing conditions, forming pyrimidine derivatives .
| Reaction Type | Conditions | Product | Key References |
|---|---|---|---|
| Ring-opening of triazole | HNO₃, H₂SO₄ | Pyrimidine diamine derivatives | |
| Cyclocondensation | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) | Fused heterocycles |
Oxidation and Reduction
The 7-oxo group in the triazolopyrimidine core may undergo reduction to form hydroxyl or amine derivatives. Conversely, oxidation could modify substituents on the heterocycle .
| Reaction Type | Reagents | Product | Key References |
|---|---|---|---|
| Reduction of oxo group | NaBH₄, LiAlH₄ | 7-Hydroxy or 7-amino derivatives | |
| Oxidation of ethyl group | KMnO₄, acidic conditions | Carboxylic acid substituent |
Coupling Reactions
The piperazine nitrogen or acetyl group can act as a coupling partner in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
| Reaction Type | Catalyst/Reagents | Product | Key References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |
Stability and Degradation Pathways
Under physiological conditions, the compound may degrade via:
- Hydrolysis of the ester group in plasma (half-life dependent on pH and enzymes) .
- Oxidation of the triazole ring by cytochrome P450 enzymes, forming N-oxide derivatives .
Key Research Findings
- Synthetic Flexibility : The compound’s piperazine and acetyl groups enable diverse modifications, making it a versatile scaffold for drug discovery .
- Bioactivity Modulation : Hydrolysis of the ester to a carboxylic acid enhances solubility and alters pharmacokinetic properties .
- Heterocycle Reactivity : The triazolopyrimidine core is stable under mild conditions but reactive toward strong nucleophiles or electrophiles .
Scientific Research Applications
The compound ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a complex heterocyclic organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthesis, and potential therapeutic uses, supported by data tables and documented case studies.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising application in developing new antibiotics .
Anticancer Potential
The triazolo-pyrimidine scaffold is also linked to anticancer activities. In vitro studies have shown that compounds containing this moiety can inhibit the proliferation of cancer cells. For instance, a case study highlighted the ability of similar compounds to induce apoptosis in breast cancer cell lines . The ethyl derivative may enhance this effect due to its unique substituents.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. Research indicates that certain triazole derivatives can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the triazolo-pyrimidine core.
- Acetylation to introduce the acetyl group.
- Final piperazine carboxylation.
Table: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives |
| 2 | Acetylation | Acetic anhydride |
| 3 | Carboxylation | Piperazine derivatives |
Case Study 1: Antimicrobial Evaluation
In a controlled study published in Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .
Case Study 2: Cancer Cell Line Study
A recent investigation into the anticancer activity of this compound revealed that it significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways . These findings support further exploration into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[4,5-d]pyrimidine Derivatives
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate (CAS 893934-12-8)
- Molecular Formula : C₂₁H₂₅N₇O₆
- Molecular Weight : 471.5 g/mol
- Key Differences :
- Substituent at position 3: 3,4-dimethoxyphenyl group instead of ethyl.
- Increased molecular weight due to methoxy groups and extended aromaticity.
- No melting point, solubility, or bioactivity data is reported for either compound in the evidence.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Isomerization and Stability Considerations
Functional Group Variations in Related Heterocycles
Thiazolo[3,2-a]pyrimidine Derivatives
- Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Core Structure: Imidazo-pyridine with a tetrahydro ring. Functional Groups: Nitrophenyl, phenethyl, and cyano groups. Physical Properties: Melting point 243–245°C; molecular weight 51% purity .
Data Tables
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Table 2: Physical Properties of Heterocyclic Analogs
Key Research Findings
Synthetic Flexibility : The acetyl-piperazine-ethyl carboxylate side chain in the target compound allows modular substitution, as seen in , where aryl groups are introduced at position 3 .
Stability Advantage : The triazolo[4,5-d]pyrimidine core offers greater structural rigidity compared to isomerizable pyrazolo-triazolo-pyrimidines () .
Functional Group Impact : Lipophilic substituents (e.g., methoxy in ) may enhance bioavailability, while polar groups (e.g., nitrophenyl in ) could influence target binding .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including cyclization of triazolopyrimidine cores and functionalization of the piperazine moiety. Key steps include:
- Use of palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
- Temperature control (195–230°C) to stabilize reactive intermediates .
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility . Yield optimization requires precise stoichiometric ratios, inert atmosphere (e.g., nitrogen), and real-time monitoring via thin-layer chromatography (TLC) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy : To verify proton and carbon environments, particularly the triazole, pyrimidine, and piperazine groups .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of side products .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (typically ~95%) and isolate impurities .
Q. What solvents are compatible with this compound for experimental use?
The compound is soluble in polar aprotic solvents (e.g., DMF, DCM) but exhibits variable solubility in alcohols or water. Solvent selection should align with reaction requirements:
- DMF : For high-temperature reactions .
- DCM : For low-temperature or acid-sensitive reactions . Empirical solubility testing is recommended due to limited published data .
Advanced Research Questions
Q. How do structural modifications in analogous triazolopyrimidine derivatives influence their biological activity?
Structure-activity relationship (SAR) studies highlight critical functional groups:
| Modification | Biological Impact | Reference Compound |
|---|---|---|
| Ethyl group at position 3 | Enhances metabolic stability | 3-Ethyl-6-methyl-triazolo-pyrimidine |
| Methoxy substituents | Increases binding affinity to kinase targets | PKI-402 (morpholine-triazole analog) |
| Piperazine linkage | Improves solubility and bioavailability | 7-Acetyl-triazolo-pyrimidine |
| Computational modeling (e.g., molecular docking) can predict modifications for targeted activity . |
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization for consistent readouts .
- Batch-to-batch purity validation : HPLC-MS to ensure ≥95% purity .
- Positive controls : Compare with structurally validated analogs (e.g., 4-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine) .
Q. What advanced techniques are used to study the compound's mechanism of action?
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Critical parameters include:
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent decomposition .
- Catalyst screening : Test Pd/C vs. copper iodide for regioselectivity .
- Temperature gradients : Gradual heating (e.g., 5°C/min) reduces undesired cyclization . Side products (e.g., de-ethylated analogs) can be characterized via MS/MS fragmentation .
Data Contradiction Analysis
Discrepancies in reported bioactivities may stem from:
- Assay sensitivity : Low-concentration effects (<10 µM) in cell-based vs. enzyme assays .
- Impurity profiles : Residual solvents (e.g., DMF) may inhibit cellular uptake .
- Species-specific responses : Murine vs. human cell line variability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
